molecular formula C28H30N6OS B1684524 Masitinib CAS No. 790299-79-5

Masitinib

货号: B1684524
CAS 编号: 790299-79-5
分子量: 498.6 g/mol
InChI 键: WJEOLQLKVOPQFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Masitinib is a tyrosine kinase inhibitor that targets specific enzymes involved in the activation of various proteins through signal transduction cascades. It is primarily used in the treatment of mast cell tumors in animals, particularly dogs, and has shown potential in treating various human conditions, including cancer, neurodegenerative diseases, and inflammatory disorders .

准备方法

合成路线和反应条件

马西替尼通过多步过程合成,涉及关键中间体的形成。合成通常从制备4-甲基-3-硝基苯甲酸开始,该物质经过一系列反应,包括硝化、还原和与噻唑衍生物偶联。

工业生产方法

马西替尼的工业生产涉及优化合成路线以进行大规模生产。 这包括使用高产率反应、高效的纯化技术和严格的质量控制措施,以确保最终产品的均匀性和纯度 .

化学反应分析

反应类型

马西替尼经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

从这些反应形成的主要产物包括马西替尼的各种衍生物,例如亚砜、砜和取代的哌嗪化合物 .

科学研究应用

Alzheimer's Disease

Masitinib has been evaluated in multiple clinical trials for its efficacy in treating Alzheimer's disease. A Phase II/III trial demonstrated that this compound administered at a dosage of 4.5 mg/kg/day significantly improved cognitive function and daily activities compared to placebo when used alongside standard treatments like cholinesterase inhibitors .

Key Findings:

  • Cognitive Improvement: The Alzheimer's Disease Assessment Scale-Cognitive Subscale score indicated a notable slowing of cognitive decline in patients treated with this compound .
  • Safety Profile: The treatment was generally well-tolerated, with adverse effects aligning with those previously documented for this compound .

Amyotrophic Lateral Sclerosis (ALS)

In ALS research, this compound has shown potential to slow disease progression. A Phase 2/3 trial involving 394 participants suggested that this compound, when combined with riluzole, could extend survival by approximately 25 months in specific patient subgroups .

Clinical Insights:

  • Subgroup Analysis: Participants with normal progression rates exhibited significant benefits from the treatment, highlighting the drug's potential tailored applications based on disease severity .

Multiple Sclerosis (MS)

This compound's application extends to multiple sclerosis, where it has been tested for its effects on disease progression. A study indicated that this compound administration resulted in a decreased rate of disability progression compared to placebo in patients with progressive forms of MS .

Study Outcomes:

  • Efficacy Metrics: The Expanded Disability Status Scale scores showed a significant difference favoring this compound treatment over placebo, suggesting its role in managing MS symptoms effectively .

Preclinical Studies

Preclinical investigations have further elucidated the mechanisms through which this compound exerts its effects. Studies involving animal models have demonstrated its neuroprotective properties by reducing neuroinflammation and promoting neuronal survival.

Notable Preclinical Findings:

  • Neuroprotection: In rodent models of ALS and Alzheimer's disease, this compound was shown to inhibit mast cell activation and microglial activity, which are implicated in neurodegenerative processes .
  • Stroke Recovery: Research indicated that this compound reduced infarct size and neurological deficits in models of ischemic stroke, suggesting broader applications in acute neurological injuries .

Data Summary

Application AreaStudy TypeKey Findings
Alzheimer's DiseasePhase II/III TrialSignificant cognitive improvement; well-tolerated
Amyotrophic Lateral SclerosisPhase 2/3 TrialPotentially extended survival by ~25 months
Multiple SclerosisPhase III TrialDecreased disability progression compared to placebo
Preclinical StudiesVarious Animal ModelsNeuroprotection; reduced inflammation; improved outcomes

作用机制

马西替尼通过抑制酪氨酸激酶发挥作用,酪氨酸激酶是负责通过信号转导级联激活许多蛋白质的酶。具体而言,马西替尼靶向受体酪氨酸激酶 c-Kit,该激酶在几种类型的癌症中过表达或发生突变。 它还抑制其他激酶,例如血小板衍生生长因子受体、淋巴细胞特异性蛋白酪氨酸激酶、粘着斑激酶和成纤维细胞生长因子受体 3 .

相似化合物的比较

类似化合物

马西替尼的独特性

马西替尼的独特性在于其对 c-Kit 的高选择性和其抑制有限数量的激酶的能力,而不影响那些与已知毒性相关的激酶。 这种选择性抑制谱表明与其他酪氨酸激酶抑制剂相比具有更好的安全性 .

生物活性

Masitinib is a selective tyrosine kinase inhibitor primarily targeting mast cells and macrophages, which has shown promise in various therapeutic areas, particularly in neurodegenerative diseases and cancers. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various conditions, and relevant case studies.

This compound selectively inhibits the activity of several receptor tyrosine kinases, including c-Kit and CSF-1R. This inhibition leads to modulation of immune responses, reduction of inflammation, and potential neuroprotective effects. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.

Efficacy in Neurodegenerative Diseases

Recent studies have demonstrated this compound's efficacy in models of Alzheimer's Disease (AD) and Amyotrophic Lateral Sclerosis (ALS).

Alzheimer's Disease

In a study involving patients with AD, this compound was found to improve cognitive functions significantly. The treatment resulted in reduced neuroinflammation and improved synaptic integrity. A summary of findings is presented in Table 1.

Study ReferenceDosageKey Findings
4.5 mg/kg/dayImproved cognitive processes; reduced neuroinflammation
30 mg/kg/dayEnhanced synaptic integrity; decreased amyloid plaque formation

Amyotrophic Lateral Sclerosis

This compound has been investigated in SOD1G93A mutant rat models for ALS. Studies indicated that it reduced motor neuron degeneration and prolonged survival post-paralysis.

Study ReferenceDosageKey Findings
30 mg/kg/dayReduced aberrant glial cells; improved motor neuron pathology
25 mg/kg twice dailyDecreased infarct size post-stroke; improved neurological outcomes

Safety and Side Effects

This compound has shown an acceptable safety profile, although some adverse effects have been reported. Common side effects include gastrointestinal disturbances such as diarrhea and rash.

Adverse EventThis compound Group (%)Placebo Group (%)
Diarrhea112
Rash60
Asthenia62

Case Studies

Case Study 1: Neuroprotective Effects in Stroke Models

Kocic et al. conducted a study on Wistar rats with post-ischemic stroke, demonstrating that this compound significantly reduced infarct size and neurological deficits when administered alongside tissue-type plasminogen activator (rt-PA) compared to rt-PA alone .

Case Study 2: Mechanoreception Improvement

In another study by Qian et al., this compound was shown to enhance mechanoreception in C57BL/6 mice subjected to hind paw ischemia-reperfusion injury. The treatment mitigated nerve damage and improved sensory function .

Clinical Trials

This compound is currently undergoing various clinical trials for conditions such as progressive forms of multiple sclerosis (MS) and systemic mastocytosis. Notably, a recent trial indicated a significant reduction in disability progression among patients treated with this compound compared to placebo (p = 0.026) .

属性

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEOLQLKVOPQFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001000207
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

790299-79-5
Record name Masitinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=790299-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Masitinib [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0790299795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Masitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11526
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001000207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MASITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M59NC4E26P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Masitinib
Reactant of Route 2
Reactant of Route 2
Masitinib
Reactant of Route 3
Reactant of Route 3
Masitinib
Reactant of Route 4
Reactant of Route 4
Masitinib
Reactant of Route 5
Reactant of Route 5
Masitinib
Reactant of Route 6
Reactant of Route 6
Masitinib
Customer
Q & A

Q1: What are the primary targets of Masitinib?

A1: this compound is a tyrosine kinase inhibitor that primarily targets wild-type and mutant forms of c-Kit, as well as platelet-derived growth factor receptors alpha and beta (PDGFRα/β), and Lyn kinase. [, , , , , ]

Q2: How does this compound interact with its target kinases?

A2: this compound acts as a competitive inhibitor of ATP for the ATP-binding site on its target kinases. [, , ] Molecular modeling suggests that this compound binds within the transmembrane region of a homology-modeled human ABCG2 transporter. []

Q3: What are the downstream effects of this compound's kinase inhibition?

A3: this compound's inhibition of c-Kit, PDGFRα/β, and Lyn leads to a variety of downstream effects, including:

  • Inhibition of mast cell proliferation, differentiation, degranulation, and migration [, , ]
  • Reduced release of pro-tumoral and pro-inflammatory cytokines from mast cells [, ]
  • Modulation of macrophage polarization towards an anti-tumoral phenotype [, ]
  • Inhibition of tumor cell proliferation and induction of apoptosis in various cancers [, , , , , , ]
  • Reduced neuroinflammation and neuroprotection in models of neurodegenerative diseases [, , ]
  • Amelioration of airway inflammation and improved lung mechanics in asthma models []
  • Reduced vascular leakage in models of diabetic retinopathy []

Q4: Does this compound exhibit any activity against other targets?

A4: While this compound is highly selective for c-Kit, PDGFRα/β, and Lyn, it also demonstrates weaker inhibition of fibroblast growth factor receptor 3 (FGFR3) and the intracellular kinase Fyn. [, ] Additionally, this compound has been shown to inhibit the main protease (3CLpro) of several coronaviruses, including SARS-CoV-2. []

Q5: What is the route of administration for this compound?

A8: this compound is typically administered orally. [, , , ]

Q6: How is this compound absorbed and distributed in the body?

A9: this compound demonstrates good oral bioavailability. [, ] Pharmacokinetic modeling suggests a large volume of distribution, indicating extensive tissue diffusion. []

Q7: What are the primary routes of this compound metabolism and excretion?

A10: this compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2C8, with minor contributions from CYP3A5 and CYP2D6. [, ] The primary metabolite is N-desmethyl this compound. []

Q8: Are there any known drug interactions with this compound?

A11: As this compound is primarily metabolized by CYP enzymes, co-administration with drugs that inhibit or induce these enzymes could lead to altered this compound exposure. []

Q9: Does this compound interact with drug transporters?

A12: Yes, this compound interacts with organic cation transporters (OCTs), particularly OCT1 and hOCT2, which facilitate its transport across cell membranes. []

Q10: What in vitro models have been used to study the efficacy of this compound?

A13: A variety of human and canine cancer cell lines have been used to assess this compound's anti-proliferative and pro-apoptotic effects, including pancreatic cancer, melanoma, mast cell tumor, hemangiosarcoma, osteosarcoma, and prostate cancer cell lines. [, , , , , , ]

Q11: What in vivo models have been used to study the efficacy of this compound?

A11: this compound efficacy has been demonstrated in various animal models:

  • Mouse models of pancreatic cancer, melanoma, and Alzheimer's disease [, , , ]
  • Rat model of diabetic retinopathy []
  • Canine models of mast cell tumors, atopic dermatitis, and pulmonary hypertension [, , ]
  • Feline models of allergic asthma and injection-site sarcoma [, ]

Q12: Has this compound been evaluated in clinical trials?

A12: Yes, this compound has been evaluated in clinical trials for various indications in both human and veterinary medicine. Positive phase II and III clinical trial results have been reported for:

  • Canine mast cell tumors [, , ]
  • Canine atopic dermatitis []
  • Human amyotrophic lateral sclerosis []
  • Human progressive forms of multiple sclerosis []
  • Human severe asthma []

Q13: Are there any known mechanisms of resistance to this compound?

A13: While this compound has shown promise in treating various diseases, resistance can develop, potentially through mechanisms such as:

  • Mutations in target kinases that reduce this compound binding affinity []
  • Upregulation of alternative signaling pathways that bypass the inhibited kinases []
  • Increased expression of drug efflux transporters that reduce intracellular this compound concentrations [, ]

Q14: What is the safety profile of this compound?

A17: this compound has generally been well-tolerated in clinical trials, with most adverse events being mild to moderate in severity. [, ] The most common adverse events reported include:

  • Gastrointestinal disturbances, such as diarrhea, vomiting, and nausea [, , ]
  • Skin reactions, such as rash [, ]
  • Hematologic abnormalities, such as neutropenia and proteinuria [, , ]

Q15: Are there any specific drug delivery strategies being explored for this compound?

A15: While the research papers primarily focus on this compound's oral administration, further research could explore targeted drug delivery approaches to enhance its efficacy and minimize potential side effects.

Q16: Are there any known biomarkers for predicting this compound efficacy or toxicity?

A19: Research suggests that tumor response at 6 months during this compound treatment could be a strong predictor of long-term survival in dogs with mast cell tumors. [] Additionally, mutations in c-Kit exon 11 have been associated with better treatment outcomes in dogs with mast cell tumors treated with this compound. []

Q17: What analytical methods are commonly used for this compound characterization and quantification?

A20: While not explicitly detailed in the provided research, common analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry are likely employed for this compound's analysis in biological samples. [, ]

Q18: What quality control measures are in place for this compound development and manufacturing?

A21: As a drug approved for use in both human and veterinary medicine, this compound's development and manufacturing processes adhere to stringent quality control standards to ensure its consistency, safety, and efficacy. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。